molecular formula C16H32SSi2 B14274885 (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) CAS No. 164991-14-4

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)

Cat. No.: B14274885
CAS No.: 164991-14-4
M. Wt: 312.7 g/mol
InChI Key: GIBJHMCBSJQAHQ-UHFFFAOYSA-N
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Description

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is an organosilicon compound that features a thienyl group substituted with hexyl and trimethylsilyl groups. Organosilicon compounds are known for their unique properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) typically involves the reaction of a thienyl compound with hexyl and trimethylsilyl reagents. One common method is the palladium-catalyzed cross-coupling reaction, where a thienyl halide reacts with hexyl and trimethylsilyl reagents under specific conditions.

Industrial Production Methods

In an industrial setting, the production of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothienyl derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Chemistry

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique electronic and optical properties.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.

Medicine

Industry

In the industrial sector, (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties.

Mechanism of Action

The mechanism by which (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Hexylthiene-2,5-diyl)bis(trimethylsilane): Features hexyl and trimethylsilyl groups.

    (3-Hexylthiene-2,5-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon.

    (3-Hexylthiene-2,5-diyl)bis(trimethylstannane): Similar structure but with tin instead of silicon.

Uniqueness

(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical and physical properties. Silicon’s ability to form strong bonds with carbon and other elements makes this compound particularly stable and versatile in various applications.

Properties

164991-14-4

Molecular Formula

C16H32SSi2

Molecular Weight

312.7 g/mol

IUPAC Name

(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3

InChI Key

GIBJHMCBSJQAHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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